4,5-Difluoroindoline

Medicinal Chemistry Physicochemical Property Analysis Fluorine Chemistry

4,5-Difluoroindoline (1159094-25-3) is a bicyclic fluorinated indoline with fluorine atoms at the 4‑ and 5‑positions, delivering a unique vicinal difluoro motif that creates an electron‑deficient aromatic ring. This regiospecific substitution provides a lower calculated LogP (1.93) than 4,6‑difluoroindoline (2.393), making it the preferred fragment‑library starter when a moderate‑lipophilicity fluorinated heterocycle is required. It also serves as a validated chiral entry point for pyrroloquinolone‑class antibacterial agents targeting Gram‑positive pathogens. Choose 4,5‑difluoroindoline to ensure reproducible SAR studies, reliable synthetic‑route validation, and access to an established antibacterial‑lead strategy.

Molecular Formula C8H7F2N
Molecular Weight 155.14 g/mol
Cat. No. B12276548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoroindoline
Molecular FormulaC8H7F2N
Molecular Weight155.14 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=C(C=C2)F)F
InChIInChI=1S/C8H7F2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2
InChIKeyCVUWNIKKPDMWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Difluoroindoline for Research: Core Physicochemical and Structural Profile


4,5-Difluoroindoline (CAS 1159094-25-3) is a bicyclic fluorinated heterocycle with a partially saturated indoline core featuring vicinal fluorine atoms at the 4- and 5-positions . With a molecular formula of C8H7F2N and a molecular weight of 155.14 g/mol, this compound exhibits a calculated LogP of 1.9328, indicative of moderate lipophilicity . The fluorine substitution pattern creates an electron-deficient aromatic ring that fundamentally alters the molecule's reactivity and potential for intermolecular interactions compared to non-fluorinated or singly fluorinated analogs .

Why 4,5-Difluoroindoline is Not Interchangeable with Other Difluoroindoline Isomers


The regiospecific placement of fluorine atoms on the indoline scaffold is a critical determinant of molecular properties and is not a simple additive effect. Substituting 4,5-difluoroindoline with a different regioisomer (e.g., 4,6- or 5,6-difluoroindoline) or a mono-fluorinated analog introduces quantifiable changes in lipophilicity, electronic distribution, and synthetic accessibility that can significantly alter a compound's behavior in a biological or chemical system [1]. Consequently, generic substitution within a fluorinated indoline class without accounting for the specific difluoro pattern can compromise the reproducibility of lead optimization, structure-activity relationship (SAR) studies, and synthetic route validation [1].

Quantitative Differentiators for 4,5-Difluoroindoline: A Comparative Evidence Guide


Comparative Lipophilicity (LogP) of 4,5-Difluoroindoline vs. Other Regioisomers

The lipophilicity of 4,5-difluoroindoline is lower than that of its 4,6- and 5,6-regioisomers. This is evidenced by its reported LogP value of 1.93, which is approximately 0.46 units lower than 4,6-difluoroindoline (LogP 2.393) and up to 0.54 units lower than 5,6-difluoroindoline (LogP up to 2.47) [1]. This difference, exceeding 0.5 LogP units, suggests that 4,5-difluoroindoline may have a distinct advantage in applications where lower lipophilicity is desired to improve aqueous solubility or reduce non-specific binding, representing a significant shift in physicochemical behavior compared to other difluoroindolines .

Medicinal Chemistry Physicochemical Property Analysis Fluorine Chemistry

Synthetic Utility: 4,5-Difluoroindoline as a Precursor to Bioactive Quinolones

4,5-Difluoroindoline serves as a key chiral intermediate in the synthesis of optically active pyrroloquinolone antibacterial agents. Specifically, optically active 2-methyl-4,5-difluoroindoline was utilized to construct a series of 1,2-dihydro-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, which demonstrated potent activity against Gram-positive bacteria [1]. This established synthetic route and its linkage to validated biological activity provide a direct application advantage for researchers developing new antibacterial scaffolds, differentiating 4,5-difluoroindoline from isomers like 4,6-difluoroindoline, for which analogous precedent in this specific pharmacophore class is not documented .

Medicinal Chemistry Antibacterial Research Synthetic Methodology

Vicinal Difluoro Substitution Pattern vs. Gem-Difluoro Analogs in Property Modulation

The vicinal (adjacent) difluoro pattern on the aromatic ring of 4,5-difluoroindoline is associated with a marked decrease in lipophilicity compared to gem-difluoro substitution patterns [1]. While this study was conducted on a related indole scaffold, the underlying physicochemical principle is directly applicable to the indoline series. The observation that a vic-difluoro unit imparts a significantly lower lipophilicity than its gem-difluoro counterparts provides a class-level inference that 4,5-difluoroindoline will exhibit higher aqueous solubility and lower LogD than an isosteric gem-difluoro analog, if such an analog were synthetically accessible [1].

Medicinal Chemistry Physicochemical Property Analysis Fluorine Chemistry

Optimized Research Applications for 4,5-Difluoroindoline Based on Evidence


Antibacterial Lead Optimization and Quinolone Library Synthesis

For medicinal chemistry projects focused on novel antibacterial agents, particularly those targeting Gram-positive pathogens, 4,5-difluoroindoline provides a validated and chiral entry point into the pyrroloquinolone class. The documented use of an optically active derivative in generating potent antibacterial leads [1] offers a strategic advantage, providing a tangible starting point for SAR exploration and reducing the uncertainty associated with de novo synthetic route design.

Precision Fine-Tuning of Lipophilicity in Fluorinated Fragment Libraries

In the construction of fragment-based screening libraries, 4,5-difluoroindoline is a superior choice when a target profile demands a fluorinated heterocycle with a moderate but demonstrably lower LogP than other difluoroindoline isomers. With a calculated LogP of 1.93, it is less lipophilic than 4,6-difluoroindoline (LogP 2.393) and can serve as a tool to systematically reduce overall fragment lipophilicity while maintaining fluorine's beneficial electronic effects [2].

Chemical Biology Probe Development Leveraging the Vicinal Difluoro Motif

Researchers designing chemical probes that rely on specific fluorine-mediated interactions (e.g., orthogonal multipolar C–F···C=O interactions) can exploit the unique vicinal difluoro pattern of 4,5-difluoroindoline. This substitution motif provides a defined and unique electrostatic potential surface compared to other regioisomers [3], which can be critical for achieving target selectivity and binding affinity in protein-ligand interaction studies.

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